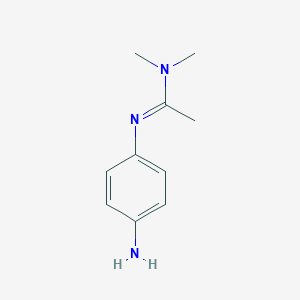

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUCSAKZQUXQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35556-08-2 | |

| Record name | Bay-d 9216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Optimization for N 4 Aminophenyl N,n Dimethylacetamidine

Established Synthetic Pathways to Acetamidines

The formation of the acetamidine (B91507) functional group is a cornerstone of organic synthesis, with several reliable methods available.

Amide Acetal (B89532) Condensation Methodologies

A prevalent method for synthesizing acetamidines involves the condensation of a primary amine with an amide acetal. organic-chemistry.orgsigmaaldrich.com This reaction's outcome, however, is sensitive to various factors including temperature, the solvent used, and the specific structure of the primary amine. These variables can influence the product distribution, sometimes leading to the formation of an imidate ester as a byproduct. organic-chemistry.orgsigmaaldrich.com To steer the reaction exclusively towards the desired acetamidine product, an excess of dimethylamine (B145610) can be introduced into the reaction mixture. This strategic addition effectively suppresses the formation of the imidate ester. organic-chemistry.org

Condensation Reactions Involving Primary Amines and N,N-Dimethylacetamide Dimethyl Acetal

A specific and widely utilized application of the amide acetal condensation methodology is the reaction between a primary amine and N,N-dimethylacetamide dimethyl acetal. organic-chemistry.orgsigmaaldrich.com This particular acetal is a versatile reagent in organic synthesis, serving as a building block for various compounds including amides, diacylamines, and heterocyclic structures. sigmaaldrich.comlookchem.com The reaction's efficiency and the final product composition are dependent on carefully controlled conditions. organic-chemistry.orgsigmaaldrich.com

Precursor Compounds and their Conversion

An alternative and effective route to N'-(4-Aminophenyl)-N,N-dimethylacetamidine involves the derivatization of precursor compounds, a common strategy in multi-step organic synthesis.

Derivatization from 4-Nitroaniline (B120555) via N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide Intermediates

The synthesis can commence with 4-nitroaniline, which is first converted to the intermediate N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide. This transformation is typically achieved by reacting 4-nitroaniline with N,N-dimethylacetamide. The subsequent and final step is the reduction of the nitro group in the intermediate to an amino group, yielding the target compound, this compound. researchgate.net A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol. researchgate.net

Table 1: Synthesis of N,N-Dimethyl-N'-(4-nitrophenyl)ethanimidamide from 4-Nitroaniline

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 4-Nitroaniline | N,N-Dimethylacetamide | N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |

Table 2: Conversion of Intermediate to Final Product

| Reactant | Reagent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol | This compound |

Reaction Condition Parameters and Process Enhancements

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring an efficient and safe process.

Solvent Effects in this compound Synthesis (e.g., Acetonitrile)

The choice of solvent plays a critical role in the synthesis of acetamidines. Acetonitrile (B52724) is a commonly employed solvent in organic synthesis due to its favorable properties. mdpi.comnih.gov In the context of acetamidine synthesis, acetonitrile can act as both a solvent and a reactant under certain conditions. mdpi.com For instance, in some syntheses, copper catalysts are used in acetonitrile to facilitate the reaction, although this may require high temperatures. mdpi.com The use of acetonitrile as a solvent in solid-phase peptide synthesis has also been explored as an alternative to dimethylformamide (DMF). nih.gov However, it is important to note that mixing acetonitrile with strong bases at elevated temperatures can lead to hazardous exothermic reactions. youtube.com

Temperature Dependence and Reaction Kinetics Optimization

The rate and efficiency of the synthesis of N'-(aryl)-N,N-dimethylacetamidines are significantly influenced by reaction temperature and duration. Studies on the synthesis of related N'-(4-alkylphenyl)-N,N-dimethylamidines, which can be extrapolated to the target compound, reveal a direct correlation between temperature and reaction time.

One established method involves the reaction of a primary amine with N,N-dimethylacetamide dimethyl acetal. The reaction conditions can be tailored to optimize the yield and purity of the resulting amidine. For instance, one approach involves mixing the primary amine (e.g., 4-alkylaniline) with N,N-dimethylacetamide dimethyl acetal and heating the mixture. The reaction can be effectively carried out at a temperature of 60°C for a duration of 2 hours. google.com To drive the reaction to completion, the mixture is then subjected to further heating at 55°C under high vacuum for 8 hours to remove volatile byproducts. google.com

In an alternative procedure utilizing a solvent, the reaction temperature is elevated. For the synthesis of N'-(4-tetradecylphenyl)-N,N-dimethylacetamidine, a solution of 4-tetradecyl aniline (B41778) in acetonitrile is heated to 78°C. google.com At this temperature, N,N-dimethylacetamide dimethyl acetal is added, and the reaction proceeds for a much shorter duration of 15 minutes under normal atmospheric pressure. google.com This demonstrates that a higher temperature can significantly accelerate the reaction rate.

The choice of temperature and reaction time represents a critical optimization parameter. Lower temperatures may require longer reaction times and vacuum conditions to achieve high conversion, while higher temperatures can lead to faster reactions, potentially reducing synthesis time and energy consumption.

Table 1: Temperature and Time Parameters for N'-(4-alkylphenyl)-N,N-dimethylamidine Synthesis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Reactants | Primary Amine, N,N-dimethylacetamide dimethyl acetal | 4-Tetradecyl aniline, N,N-dimethylacetamide dimethyl acetal |

| Solvent | THF (for solid amines) | Acetonitrile |

| Initial Temperature | 60°C | 78°C |

| Initial Duration | 2 hours | 15 minutes |

| Secondary Conditions | 55°C under high vacuum | - |

| Secondary Duration | 8 hours | - |

Catalytic Approaches and Reagent Stoichiometry

The synthesis of N'-(4-alkylphenyl)-N,N-dimethylamidines can proceed efficiently without the need for a catalyst, relying on the inherent reactivity of the starting materials. The key to a high-yielding synthesis in these cases lies in the careful control of reagent stoichiometry.

In the reaction between a primary amine and N,N-dimethylacetamide dimethyl acetal, a slight excess of the acetal is typically employed to ensure complete conversion of the primary amine. For example, a molar ratio of 1:1.2 of the primary amine (3.18 mmol) to N,N-dimethylacetamide dimethyl acetal (3.82 mmol) has been reported to be effective. google.com

Similarly, in the synthesis of N'-(4-tetradecylphenyl)-N,N-dimethylacetamidine, a molar excess of N,N-dimethylacetamide dimethyl acetal is also used. Specifically, 5 mmol of 4-tetradecyl aniline is reacted with 7 mmol of the acetal. google.com This excess of the acetal likely helps to drive the equilibrium of the reaction towards the product side. The use of excess dimethylamine is not a feature of this particular synthetic route, as the dimethylamino group is incorporated from the N,N-dimethylacetamide dimethyl acetal reagent.

While these specific examples demonstrate a non-catalytic approach, the broader field of amidine synthesis has explored various catalytic systems. However, for the synthesis of this compound and its close analogs, the non-catalytic, thermally driven reaction with controlled stoichiometry appears to be a robust and efficient method.

Table 2: Reagent Stoichiometry in N'-(4-alkylphenyl)-N,N-dimethylamidine Synthesis

| Reactant 1 | Molar Amount 1 | Reactant 2 | Molar Amount 2 | Molar Ratio (1:2) |

|---|---|---|---|---|

| Primary Amine | 3.18 mmol | N,N-dimethylacetamide dimethyl acetal | 3.82 mmol | ~ 1:1.2 |

Isolation and Purification Strategies

The isolation and purification of the target amidine are crucial steps to obtain a product of high purity. The chosen strategy often depends on the physical properties of the product and the impurities present in the reaction mixture.

Extraction-Enhanced Synthesis Methods

An innovative approach to the synthesis and purification of N'-(4-alkylphenyl)-N,N-dimethylamidines involves the use of a solvent that also acts as an extracting agent. Acetonitrile has been successfully employed for this purpose. google.com In this method, 4-alkylaniline is dissolved in acetonitrile, and the reaction is carried out as previously described. Upon completion of the reaction, the system is cooled to room temperature. This cooling step is critical as it exploits the differential solubility of the reactants and products in acetonitrile. The reaction mixture spontaneously separates into two layers. The desired product, being more soluble in the lower acetonitrile layer, is easily separated from the less soluble starting materials and byproducts. google.com This coupling of reaction and extraction in a single solvent streamlines the process, reduces solvent waste, and can significantly improve the efficiency of the synthesis.

Post-Synthesis Separation Techniques

Following the initial separation, further purification is often necessary to achieve the desired level of purity. Reduced pressure distillation is a common and effective technique for purifying liquid amidines. For instance, after the extraction-enhanced synthesis of N'-(4-tetradecylphenyl)-N,N-dimethylacetamidine, the lower layer containing the product is subjected to rotary evaporation under reduced pressure (5 kPa) at a temperature of 50°C for 10 minutes. google.com This step effectively removes any residual solvent, yielding the final product as a dark brown liquid. google.com

Crystallization is another powerful purification technique, particularly for solid products or those that can be converted into a crystalline salt. While the patent for N'-(4-alkylphenyl)-N,N-dimethylamidines focuses on distillation for the liquid product, crystallization is a widely used method in the purification of related aromatic amines and their derivatives. For example, in the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, the crude product is purified by recrystallization from ethyl acetate. chemicalbook.com This process involves dissolving the residue in a hot solvent and allowing it to cool, whereupon the pure product crystallizes out, leaving impurities in the solution.

The combination of an extraction-enhanced synthesis followed by reduced pressure distillation or crystallization provides a robust pathway to obtaining high-purity this compound and its analogs, with reported purities exceeding 95%. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N'-(4-alkylphenyl)-N,N-dimethylamidine |

| N,N-dimethylacetamide dimethyl acetal |

| 4-alkylaniline |

| N'-(4-tetradecylphenyl)-N,N-dimethylacetamidine |

| 4-tetradecyl aniline |

| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide |

| Acetonitrile |

| Tetrahydrofuran (THF) |

Chemical Reactivity and Derivatization Strategies of N 4 Aminophenyl N,n Dimethylacetamidine

Nucleophilic Reactivity of the Aminophenyl Functionality

The primary amino group attached to the phenyl ring is a key site for nucleophilic reactions, enabling the straightforward introduction of a wide array of substituents.

Reactions with Isocyanates for Urea (B33335) Derivative Formation

The nucleophilic primary amine of N'-(4-aminophenyl)-N,N-dimethylacetamidine is expected to react readily with isocyanates to form N,N'-disubstituted urea derivatives. This transformation is a well-established method for the synthesis of ureas, driven by the attack of the electron-rich amine nitrogen on the electrophilic carbon of the isocyanate group.

A general synthetic strategy analogous to the preparation of other 4-aminophenyl substituted ureas can be employed. researchgate.net This would involve the reaction of this compound with a suitable isocyanate in an aprotic solvent. The reaction is typically carried out under mild conditions and often proceeds to completion at room temperature. google.com The resulting urea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Table 1: Representative Reaction for Urea Derivative Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | R-N=C=O (Isocyanate) | N-(4-(N',N'-dimethylacetamidinyl)phenyl)-N'-R-urea |

Note: 'R' represents a generic organic substituent.

Exploration of Electrophilic Aromatic Substitution Potentials

The aminophenyl group of this compound is highly activated towards electrophilic aromatic substitution (EAS). The amino group is a strong ortho, para-directing group, significantly increasing the electron density at these positions and facilitating reactions with electrophiles. byjus.comchemistrysteps.com

However, the high reactivity of arylamines in EAS reactions can also present challenges, such as polysubstitution and side reactions due to the basicity of the amino group. libretexts.org Direct nitration or halogenation of aniline (B41778), for example, often leads to multiple substitutions and oxidation products. libretexts.orgyoutube.com To achieve selective monosubstitution, it is often necessary to protect the amino group, typically by converting it to an amide. This attenuates the activating effect of the substituent and allows for more controlled reactions. chemistrysteps.comlibretexts.org

In the case of this compound, the existing amidine functionality might offer some modulation of the amino group's reactivity. However, for predictable outcomes in reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation, a protection-substitution-deprotection strategy would likely be the most effective approach.

Transformations Involving the Amidine Moiety

The amidine functional group, characterized by its C(=N)N skeleton, possesses its own distinct reactivity that can be harnessed for further molecular modifications.

Investigation of Imine and Enamine Reactivity

The amidine moiety in this compound can exhibit reactivity characteristic of both imines and enamines through tautomerism. nih.gov The imine-enamine tautomerism allows the amidine to react with both electrophiles and nucleophiles at different positions.

The imine form, with its carbon-nitrogen double bond, can be susceptible to nucleophilic addition. The enamine tautomer, on the other hand, provides a nucleophilic α-carbon that can react with electrophiles. The specific reactivity will be influenced by the reaction conditions and the nature of the reacting species. This dual reactivity opens up possibilities for a range of transformations, including additions, cyclizations, and condensations.

Synthesis of Novel Conjugates and Extended Scaffolds

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecules with extended structures and novel properties.

Formation of Phosphonylureidobenzene Derivatives (e.g., N-[4-(3-diethylphosphono-ureido)-phenyl]-N',N'-dimethylacetamidine)

A key synthetic target demonstrating the utility of this compound is the formation of phosphonylureidobenzene derivatives. Specifically, the synthesis of N-[4-(3-diethylphosphono-ureido)-phenyl]-N',N'-dimethylacetamidine can be envisioned through a targeted reaction sequence.

This synthesis would likely involve the reaction of the primary amino group of this compound with a suitable phosphonyl isocyanate, such as diethyl isocyanatophosphate. This reaction would proceed via the nucleophilic attack of the aniline nitrogen on the isocyanate carbon, forming a stable urea linkage and directly incorporating the diethylphosphono group.

Table 2: Proposed Synthesis of a Phosphonylureidobenzene Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | (EtO)₂P(O)NCO (Diethyl isocyanatophosphate) | N-[4-(3-diethylphosphono-ureido)-phenyl]-N',N'-dimethylacetamidine |

The synthesis of such organophosphorus compounds is of interest due to the wide range of biological activities exhibited by molecules containing phosphoramidate (B1195095) and related functionalities. researchgate.netresearchgate.net

Integration into Complex Organic Frameworks as Reactive Enamines

The unique structural characteristics of this compound, featuring a nucleophilic aminophenyl group and a reactive N,N-dimethylaminomethylene moiety, position it as a versatile building block for the synthesis of complex organic frameworks. The enamine-like reactivity of the dimethylaminomethylene group, in particular, offers a pathway to a diverse range of heterocyclic and fused ring systems.

The formation of such enamines is often achieved through the reaction of a compound with an active methylene (B1212753) group with dimethylformamide dimethylacetal (DMF-DMA). For instance, the interaction of arylfuran-2(3H)-ones with DMF-DMA leads to the formation of 5-aryl-3-((dimethylamino)methylene)furan-2(3H)-ones, which are valuable push-pull enamines. mdpi.com The synthesis of these compounds can be optimized by adjusting reaction conditions such as solvent and temperature, with higher temperatures in toluene (B28343) leading to significantly reduced reaction times and improved yields. mdpi.com Studies using NMR spectroscopy have confirmed that these systems typically exist in the E-configuration. mdpi.com

This reactivity can be extrapolated to this compound. The exocyclic double bond in the N,N-dimethylaminomethylene fragment imparts enamine character, making the β-carbon susceptible to electrophilic attack and the nitrogen atom capable of participating in cyclization reactions. This dual reactivity is instrumental in constructing complex molecular architectures.

The synthesis of the core structure of N'-(4-alkylphenyl)-N,N-dimethylamidine has been successfully demonstrated through the reaction of 4-alkylaniline with N,N-dimethylacetamide dimethyl acetal (B89532). google.com This method, which utilizes acetonitrile (B52724) as both a solvent and an extracting agent, achieves high yields and purity, underscoring the feasibility of synthesizing the target aminophenyl analogue. google.com

The integration of the this compound moiety into larger, more complex frameworks can be envisioned through various synthetic strategies. The primary amino group on the phenyl ring serves as a handle for initial derivatization or for anchoring the molecule to a larger scaffold. Subsequently, the reactive enamine functionality can be exploited for ring-forming reactions.

One potential application is in the synthesis of fused heterocyclic systems. The enamine can react with a variety of binucleophilic reagents to construct five- or six-membered rings. For example, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents could lead to the formation of fused pyridines, pyrimidines, or other nitrogen-containing heterocycles. The inherent reactivity of enamines in cycloaddition reactions further expands the scope of possibilities for creating polycyclic frameworks. thieme.com

The following table outlines potential reaction pathways for the integration of this compound into complex organic frameworks, based on known enamine and amidine chemistry.

| Reactant/Reagent Class | Potential Product Framework | Reaction Type |

| α,β-Unsaturated Ketones | Fused Pyridine Derivatives | Michael Addition followed by Cyclization/Dehydration |

| 1,3-Dicarbonyl Compounds | Substituted Benzene (B151609)/Pyridine Derivatives | Condensation/Cyclization |

| Isothiocyanates | Fused Thiourea/Thiazine Derivatives | Addition/Cyclization |

| Cyanoacetylating Agents | Fused Pyridone Derivatives | Knoevenagel Condensation/Cyclization |

| Dihalogenated Electrophiles | Fused Diazepine/Oxazepine Derivatives | Double Alkylation/Cyclization |

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Aminophenyl N,n Dimethylacetamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Analysis for Proton Environment Mapping

¹H NMR spectroscopy is a powerful first-line analytical tool for mapping the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various parts of the N'-(4-Aminophenyl)-N,N-dimethylacetamidine molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the amine protons, and the methyl protons of the dimethylacetamidine moiety. The protons on the aminophenyl ring would likely appear as a set of doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The -NH₂ protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The N,N-dimethyl groups would give rise to a sharp singlet, while the acetamidine (B91507) methyl group would also appear as a singlet, though at a different chemical shift due to its proximity to the imine group.

For illustrative purposes, the ¹H NMR spectral data for a related compound, N,N,4-trimethylaniline, shows signals for the aromatic protons at δ 7.06 (d) and 6.70 (d) ppm, with the N,N-dimethyl protons appearing as a singlet at δ 2.90 ppm and the para-methyl group at δ 2.26 ppm. rsc.org Similarly, in 4-chloro-N,N-dimethylaniline, the aromatic protons are observed at δ 7.16 (d) and 6.63 (d) ppm, and the N,N-dimethyl protons at δ 2.92 ppm (s). rsc.org These examples highlight the distinct regions where the proton signals of this compound would be expected.

Table 1: Representative ¹H NMR Data for Compounds Structurally Related to this compound

| Compound Name | Aromatic Protons (δ, ppm) | N,N-dimethyl Protons (δ, ppm) | Other Protons (δ, ppm) |

| N,N,4-trimethylaniline | 7.06 (d), 6.70 (d) | 2.90 (s) | 2.26 (s, Ar-CH₃) |

| 4-chloro-N,N-dimethylaniline | 7.16 (d), 6.63 (d) | 2.92 (s) | - |

| 4-Aminophenylacetonitrile | 7.05, 6.645 | - | 3.72 (CH₂), 3.588 (NH₂) |

This table is for illustrative purposes and shows data for related compounds to indicate expected chemical shift regions. rsc.orgchemicalbook.com

Application of ¹³C and ¹⁵N NMR in Structural Confirmation

While ¹H NMR maps the proton framework, ¹³C and ¹⁵N NMR spectroscopy provide direct information about the carbon and nitrogen skeletons of the molecule, respectively.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of this compound, distinct signals would be anticipated for each unique carbon atom. The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) would be shifted upfield compared to the carbon attached to the imine nitrogen of the acetamidine group. The imine carbon (C=N) of the acetamidine moiety would appear significantly downfield, often in the δ 150-160 ppm region. The methyl carbons of the N,N-dimethyl group and the acetamidine methyl group would be found in the upfield region of the spectrum. For instance, in N,N,4-trimethylaniline, the aromatic carbons appear at δ 148.74, 129.61, 126.32, and 113.33 ppm, while the N,N-dimethyl carbons are at δ 41.18 ppm and the aromatic methyl carbon is at δ 20.28 ppm. rsc.org A ¹³C NMR spectrum of N-(4-aminophenyl)methacrylamide, another related structure, also shows a characteristic set of peaks confirming its carbon framework. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a highly valuable but less commonly used technique due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. researchgate.net However, it provides direct insight into the electronic environment of the nitrogen atoms. For this compound, three distinct ¹⁵N signals would be expected: one for the primary amine nitrogen (-NH₂), one for the dimethylamino nitrogen (-N(CH₃)₂), and one for the imine nitrogen (-N=C). The chemical shifts of these nitrogens would provide unambiguous confirmation of the different nitrogen functionalities within the molecule. The application of ¹⁵N NMR has been crucial in distinguishing tautomers and isomers in various nitrogen-containing heterocyclic compounds. researchgate.netnih.govyoutube.com

Table 2: Representative ¹³C NMR Data for Compounds Structurally Related to this compound

| Compound Name | Aromatic Carbons (δ, ppm) | N,N-dimethyl Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| N,N,4-trimethylaniline | 148.74, 129.61, 126.32, 113.33 | 41.18 | 20.28 (Ar-CH₃) |

| 4-chloro-N,N-dimethylaniline | 149.12, 128.78, 121.47, 113.65 | 40.67 | - |

This table is for illustrative purposes and shows data for related compounds to indicate expected chemical shift regions. rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their directly bonded aromatic carbons, and the methyl protons to their respective methyl carbons. This allows for the definitive assignment of both the ¹H and ¹³C signals for these groups. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is exceptionally powerful for piecing together the molecular structure. In the case of this compound, an HMBC spectrum would show correlations from the N,N-dimethyl protons to the imine carbon, and from the acetamidine methyl protons to the imine carbon, thus confirming the structure of the acetamidine moiety. Furthermore, correlations from the aromatic protons to the imine carbon would establish the connectivity of the phenyl ring to the acetamidine group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and revealing the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=N Stretching: The imine double bond of the acetamidine group would give rise to a characteristic stretching absorption in the range of 1640-1690 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for both the aromatic amine and the dimethylamino group would be present in the 1250-1360 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine would appear in the 1590-1650 cm⁻¹ range.

For comparison, the FTIR spectrum of a related compound, 4-N,N-dimethylaminobenzylidene-4'-aminoacetophenone, shows bands for the amino group at 3413 and 3334 cm⁻¹, aliphatic C-H stretching at 2975 and 2891 cm⁻¹, and C=C stretching at 1631 cm⁻¹. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Imine (C=N) | C=N Stretch | 1640 - 1690 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl Groups (-CH₃) | C-H Stretch | < 3000 |

| Aryl-N & Alkyl-N | C-N Stretch | 1250 - 1360 |

This table is illustrative, showing generally accepted regions for characteristic functional group vibrations.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.

For this compound, the extended conjugated system, which includes the phenyl ring and the acetamidine group, is expected to give rise to strong UV absorptions. The presence of the lone pair of electrons on the amino nitrogen and the dimethylamino nitrogen, which can participate in resonance with the aromatic ring and the imine bond, will likely lead to π → π* and n → π* transitions. The λₘₐₓ values would be sensitive to the solvent polarity and pH, as protonation of the nitrogen atoms would significantly alter the electronic structure of the molecule. For example, studies on 4-aminoantipyrine (B1666024) derivatives, which also contain amino and phenyl groups, have shown significant UV-Vis absorption bands that are crucial for their characterization. nih.gov Similarly, the electronic spectra of 4-aminophenol (B1666318) derivatives have been used to study their interactions with DNA, where changes in absorbance indicate electronic perturbations. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the 4-aminophenyl group. This system gives rise to intense electronic transitions in the UV region. The electronic spectrum is expected to be dominated by two main types of transitions:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, like the benzene ring in the aminophenyl moiety, exhibit strong π→π* absorptions. For the aminophenyl group, these are typically observed at two distinct wavelengths, corresponding to the primary and secondary aromatic absorption bands.

n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms of both the amino and amidine groups, to a π* antibonding orbital. These transitions are generally much weaker in intensity than π→π* transitions and can sometimes be obscured by them.

Based on data from structurally similar compounds, such as N-(4-aminophenyl) acetamide (B32628) which exhibits absorption maxima (λmax) around 206 nm and 246 nm, similar π→π* transitions are anticipated for this compound. researchgate.net The presence of the conjugated amidine group is expected to modulate the energy of these transitions, potentially causing a bathochromic (red) shift to longer wavelengths compared to simple aniline (B41778) derivatives, due to the extension of the conjugated system.

Table 1: Representative UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Band (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~210 nm | High | π→π | Phenyl Ring |

| ~250 nm | Moderate | π→π | Phenyl Ring (secondary) |

| ~300 nm | Low | n→π* | Amidine C=N / Amino -NH₂ |

Note: The data in this table are representative and based on the analysis of similar molecular structures. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. The excess energy deposited during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

For this compound (C₁₀H₁₅N₃), the monoisotopic mass is 177.127 Da. The mass spectrum would therefore be expected to show a molecular ion peak [M]⁺• at m/z 177.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key expected fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-H bond adjacent to the nitrogen of the dimethylamino group can lead to the formation of a highly stable iminium ion.

Loss of a Methyl Radical: Cleavage of a methyl group from the dimethylamino moiety would result in a fragment ion at m/z 162 ([M - CH₃]⁺).

Cleavage of the Amidine Structure: The C-N bonds within the amidine group can cleave in several ways. A significant fragmentation pathway often involves the cleavage that separates the aromatic portion from the amidine side chain. This could lead to a fragment corresponding to the 4-aminophenyl moiety.

Formation of Dimethylamine-related Fragments: The N,N-dimethyl group can produce a characteristic and often abundant ion at m/z 44, corresponding to the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺.

Analysis of related structures, such as N-(4-aminophenyl) acetamide, shows a characteristic fragment at m/z 109, arising from the [H₂N-C₆H₄-NH]⁺ fragment. nih.gov A similar cleavage in the target molecule could produce related aminophenyl-containing ions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 177 | Molecular Ion | [C₁₀H₁₅N₃]⁺• | Ionization of parent molecule |

| 162 | [M - CH₃]⁺ | [C₉H₁₂N₃]⁺ | Loss of a methyl radical from the N,N-dimethyl group |

| 134 | [M - N(CH₃)₂]⁺ | [C₈H₈N₂]⁺• | Loss of the dimethylamino group |

| 92 | [H₂N-C₆H₄]⁺ | [C₆H₆N]⁺ | Cleavage of the C-N bond linking the phenyl ring to the amidine |

| 44 | [CH₂N(CH₃)₂]⁺ | [C₃H₈N]⁺ | Alpha-cleavage at the N,N-dimethyl group |

Note: This table presents a prediction of the major fragments based on established fragmentation rules and analysis of related structures.

X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide crucial information about connectivity and electronic structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

Although a specific crystal structure for this compound is not publicly available, an analysis would be expected to reveal several key features:

Molecular Geometry: The phenyl ring would be largely planar. A key parameter would be the torsion angle between the plane of the phenyl ring and the plane of the amidine functional group (N-C=N). This angle would determine the extent of electronic conjugation between the two moieties.

Amidine Configuration: The analysis would confirm the configuration (E or Z) about the C=N double bond of the acetamidine group.

Table 3: Expected Bond Lengths and Angles from a Hypothetical X-ray Diffraction Analysis

| Structural Parameter | Atoms Involved | Expected Value |

| Bond Length | C=N (amidine) | ~1.28 Å |

| Bond Length | C-N (amidine, single) | ~1.35 Å |

| Bond Length | C-N (aromatic amine) | ~1.40 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-N-C (amidine) | ~120° |

| Bond Angle | N=C-N (amidine) | ~125° |

| Torsion Angle | C(aromatic)-C(aromatic)-N-C(amidine) | Variable (determines planarity) |

Note: These values are typical for the specified bond types and are based on data from crystallographic databases for molecules containing similar functional groups.

Computational Chemistry and Theoretical Investigations of N 4 Aminophenyl N,n Dimethylacetamidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a detailed picture of the three-dimensional structure and electron distribution of N'-(4-Aminophenyl)-N,N-dimethylacetamidine.

Density Functional Theory (DFT) for Optimized Structures and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation by exploring the potential energy surface of the molecule. The analysis would identify key structural parameters.

A conformational analysis would also be crucial to identify different stable spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important due to the rotatable bonds within the acetamidine (B91507) and aminophenyl groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule.

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to donate or accept electrons in a chemical reaction. The distribution of these orbitals would indicate the potential for intramolecular charge transfer, a process that can significantly influence the molecule's properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. Actual values would need to be determined through specific computational studies.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) via Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the functional groups present in this compound, such as the N-H stretches of the amino group and the C=N stretch of the amidine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted NMR spectra are invaluable for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet and visible light. This provides information about the molecule's chromophores and its electronic structure.

Theoretical Studies of Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry can be used to explore the dynamic behavior of this compound in chemical reactions.

Computational Assessment of Reaction Pathways and Transition States

By mapping the potential energy surface, computational methods can be used to investigate the mechanisms of reactions involving this compound. This involves identifying the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the rate of the reaction. Such studies could, for example, explore the hydrolysis of the amidine group or reactions involving the aromatic amino group.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other is crucial for understanding their behavior in condensed phases. For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the amidine group can act as hydrogen bond acceptors. Computational studies could model these interactions, both in self-aggregation and with solvent molecules. Understanding these hydrogen bonding networks is essential for predicting properties like solubility and crystal packing.

Role As a Key Intermediate in Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Systems

The presence of both an aniline-like amino group and an acetamidine (B91507) functional group makes N'-(4-Aminophenyl)-N,N-dimethylacetamidine a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.

The synthesis of such heterocyclic systems often involves the cyclization of the this compound backbone through reactions that engage one or both of its key functional groups. For instance, the primary aromatic amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic rings. Concurrently, the amidine group can undergo cyclization through reactions with appropriate reagents, leading to the formation of diverse heterocyclic structures.

While specific, documented examples of the direct use of this compound in the synthesis of a wide array of heterocycles are not extensively detailed in publicly available literature, the analogous reactivity of related N'-aryl-N,N-dimethylamidines suggests its potential in constructing systems such as:

Benzimidazoles: The reaction of the diamine functionality, which can be conceptually derived from the starting compound, with carboxylic acids or their derivatives is a classic route to benzimidazoles.

Quinazolines: Condensation reactions with appropriate carbonyl-containing building blocks could lead to the formation of the quinazoline (B50416) ring system.

A patent for the synthesis of N'-(4-alkylphenyl)-N,N-dimethyl amidine compounds highlights their utility as intermediates for synthesizing nitrogen-containing heterocyclic compounds, further supporting the potential of the title compound in this area. researchgate.net

Facilitation of Multi-Step Synthetic Sequences in Complex Molecule Construction

The strategic incorporation of this compound into a synthetic route can significantly facilitate the construction of complex molecules. Its bifunctional nature allows for sequential or orthogonal transformations, enabling the elaboration of different parts of a target molecule without the need for extensive protecting group manipulations.

One of the most notable applications of this intermediate is in the synthesis of the anthelmintic drug, Tribendimidine . This compound is a known metabolite of Tribendimidine, indicating its structural relationship and its likely role as a key precursor in the drug's synthesis. cymitquimica.com The synthesis of Tribendimidine would involve the reaction of the primary amino group of this compound with another reactive intermediate to form the final complex structure.

The amidine group can also serve as a handle for further functionalization. Its basicity and nucleophilicity can be modulated, allowing for selective reactions at other sites of the molecule first, with subsequent transformation of the amidine as a later-stage diversification strategy. This approach is particularly valuable in the synthesis of compound libraries for drug discovery, where late-stage functionalization can rapidly generate a wide range of analogs from a common intermediate.

Strategies for Constructing Advanced Organic Building Blocks

Beyond its direct use in the synthesis of final target molecules, this compound can be strategically employed to construct more elaborate and advanced organic building blocks. These building blocks, in turn, can be utilized in the synthesis of a new generation of complex organic compounds.

The reactivity of the primary amino group allows for its conversion into a wide array of other functional groups. For example, diazotization followed by substitution reactions (Sandmeyer-type reactions) can introduce halides, cyano groups, or hydroxyl groups. Acylation or sulfonylation of the amine provides access to a range of amides and sulfonamides, each with its own unique reactivity and potential for further elaboration.

The amidine moiety can also be transformed. Hydrolysis of the amidine can yield the corresponding amide, providing another point of diversification. Alternatively, the amidine can be involved in cycloaddition reactions or can be used to direct metallation at adjacent positions on the aromatic ring, enabling the introduction of new substituents.

Advanced Applications in Chemical Systems: Co2 Switchable Materials

Design Principles for CO2-Responsive Amidine Systems

The design of CO2-responsive materials hinges on incorporating functional groups that can undergo a reversible chemical or physical change upon interaction with carbon dioxide. Amidines are a class of superbasic organic compounds that are highly suitable for this purpose. airitilibrary.com

The core design principles for creating effective CO2-responsive systems using amidines include:

Basicity and pKa: The amidine group is more basic than simple amines, which allows for efficient interaction with the weak Lewis acid CO2, particularly in the presence of water. airitilibrary.com The basicity can be tuned by modifying the substituents on the amidine's nitrogen and carbon atoms. For instance, aromatic substituents can lower the basicity, making the switching behavior more comparable to that of tertiary amines. airitilibrary.com

Reversible Protonation: The fundamental principle is the reversible protonation of the amidine group. In an aqueous environment, CO2 forms carbonic acid, which then protonates the amidine to form a charged amidinium bicarbonate salt. This transition from a neutral, often hydrophobic, molecule to a charged, hydrophilic salt is the basis for the "switching" behavior. airitilibrary.comcymitquimica.com

Absence of N-H Bonds: For simple and reversible switching, amidines without N-H bonds are often preferred. These structures react with CO2 and water to form bicarbonate salts. The process is reversed by removing the CO2, typically by sparging with an inert gas like nitrogen or by heating, which regenerates the neutral amidine. airitilibrary.com

These principles are applied in the synthesis of CO2-responsive polymers and surfactants, where amidine-containing monomers are polymerized or attached to other molecular structures. cymitquimica.comnih.gov

| Design Parameter | Influence on CO2-Responsiveness | Example Modification |

| Basicity (pKa) | Determines the efficiency and sensitivity of the CO2 interaction. Higher basicity leads to faster conversion but requires more energy for reversal. airitilibrary.com | Attaching electron-withdrawing aromatic groups to the amidine nitrogen atoms can lower basicity. airitilibrary.com |

| Hydrophobicity | The balance between the hydrophobic and hydrophilic parts of the molecule dictates its application (e.g., as a surfactant or switchable solvent). | Incorporating long alkyl chains creates surfactant properties. |

| Polymer Architecture | The way amidine monomers are incorporated (e.g., as block copolymers, grafted polymers) affects the material's overall response. airitilibrary.com | Grafting CO2-responsive polymers onto surfaces can create switchable wettability. airitilibrary.com |

Mechanism of CO2-Induced Switching and Carbonate Formation in Amidine Structures

The switching mechanism of amidine-based systems in the presence of CO2 is a reversible acid-base reaction. The process was notably advanced by the work of Jessop et al. (2006), which identified the CO2-responsive properties of amidine functional groups. airitilibrary.com

The key steps of the mechanism in an aqueous environment are as follows:

CO2 Hydration: Carbon dioxide dissolves in water and slowly hydrates to form carbonic acid (H2CO3), a weak acid.

Proton Transfer: The highly basic amidine molecule readily accepts a proton from the carbonic acid.

Bicarbonate Salt Formation: This acid-base reaction results in the formation of a charged amidinium cation and a bicarbonate anion (HCO3-). airitilibrary.com This new ionic species is a salt.

Amidine + H₂O + CO₂ ⇌ [Amidinium]⁺[HCO₃]⁻

This transformation from a neutral, non-polar amidine to an ionic salt dramatically alters its physical properties. For example, a hydrophobic amidine that is soluble in an organic solvent can become hydrophilic and water-soluble after reacting with CO2. cymitquimica.com

The reverse process is triggered by the removal of CO2 from the system. According to Le Chatelier's principle, as the concentration of CO2 decreases, the equilibrium shifts to the left. The bicarbonate ion re-protonates a water molecule, and the amidinium cation is deprotonated, regenerating the neutral amidine, water, and CO2, which is expelled from the solution. This reversal can be achieved by:

Heating: Increasing the temperature reduces the solubility of CO2, driving it out of the solution. airitilibrary.com

Gas Sparging: Bubbling an inert gas (like N2 or Argon) through the solution displaces the dissolved CO2.

This reversible formation and decomposition of the amidinium bicarbonate salt is the cornerstone of the "switchable" nature of these materials. airitilibrary.com

Performance Assessment of N'-(4-Aminophenyl)-N,N-dimethylacetamidine-Derived Surfactants in Demulsification and Switching Behavior

While the specific compound this compound possesses the necessary amidine functional group for CO2-responsiveness, detailed studies assessing the performance of surfactants directly derived from it in demulsification applications are not widely available in the searched scientific literature. However, the performance of other amidine-based surfactants provides a strong indication of the potential behavior.

Amidine-based switchable surfactants have demonstrated a powerful ability to both create and break emulsions on demand. airitilibrary.com Initially, in its neutral form, the surfactant can stabilize a water/oil emulsion. Upon introducing CO2, the surfactant converts to its ionic bicarbonate salt form, losing its amphiphilic character and causing the emulsion to break (demulsification).

Research on analogous amidine surfactants, such as N,N'-didodecyl acetamidine (B91507), has shown they possess good surface activity upon conversion to their bicarbonate salt with CO2. airitilibrary.com This allows them to function effectively as both an emulsifier and, upon CO2 removal, a demulsifier. This reversible emulsification-demulsification process is a hallmark of CO2-switchable surfactants. airitilibrary.com

The performance of these surfactants is typically assessed by:

Conductivity and pH Measurements: A rapid increase in conductivity and a decrease in pH upon CO2 addition confirm the formation of ionic species. airitilibrary.com

Emulsion Stability Tests: Visual observation or turbidity measurements are used to quantify the stability of the emulsion formed by the neutral surfactant and its subsequent breaking after CO2 is introduced.

Interfacial Tension (IFT) Measurements: The effectiveness of a surfactant is often linked to its ability to lower the IFT between oil and water phases. Switchable surfactants show a significant change in IFT in response to the CO2 trigger.

| Phase | State of Amidine Surfactant | System Behavior | Expected Outcome |

| Emulsification | Neutral, amphiphilic form | Stabilizes oil-in-water or water-in-oil mixtures | A stable emulsion is formed. |

| Demulsification (CO2 added) | Ionic, hydrophilic bicarbonate salt | Surfactant loses amphiphilicity and migrates to the aqueous phase | The emulsion breaks, leading to phase separation of oil and water. |

| Re-emulsification (CO2 removed) | Neutral form is regenerated | Surfactant regains its amphiphilic character | The system can be re-emulsified upon agitation. |

Given its structure, a surfactant derived from this compound by, for example, alkylating the primary amine group, would be expected to exhibit similar CO2-switchable demulsification behavior.

Potential for Integration into Switchable Solvent Systems and Self-Assembly Processes

The integration of CO2-responsive molecules like this compound into switchable solvent systems and controlled self-assembly processes represents a frontier in materials science, though specific research on this compound is limited. The potential is extrapolated from the known behavior of other CO2-responsive systems.

Switchable Solvent Systems: A switchable solvent is a liquid that can reversibly change its physical properties, such as polarity, upon application of a trigger. Amidine-based compounds are excellent candidates for creating switchable hydrophilicity solvents. A non-polar liquid amidine can act as a solvent for non-polar solutes. After a process (e.g., a chemical reaction or extraction), CO2 can be added to an aqueous wash phase, which protonates the amidine, rendering it ionic and highly polar. This allows it to be easily separated from the non-polar product and contained in the water phase. Subsequent removal of CO2 would regenerate the amidine solvent for reuse. This concept allows for simplified product purification and solvent recycling, aligning with the principles of green chemistry.

Self-Assembly Processes: Self-assembly is the autonomous organization of components into ordered structures. CO2 can be used as a trigger to control the self-assembly of appropriately designed molecules. For a molecule like this compound, if incorporated into a larger molecular architecture (like a block copolymer or a porphyrin derivative), the change in polarity induced by CO2 could drive significant morphological transitions.

For example, a block copolymer containing an amidine block might self-assemble into micelles or vesicles in a solution. The introduction of CO2 would protonate the amidine block, changing its hydrophilic-lipophilic balance and potentially inducing a transition in the assembled structure (e.g., from vesicles to micelles or causing disassembly). This reversible control over nanoscale structures has potential applications in areas like targeted drug delivery, where a change in CO2 concentration could trigger the release of an encapsulated agent.

The potential for this compound in these advanced applications is high due to its inherent CO2-responsive amidine group. Future research would involve designing and synthesizing polymers or complex molecules incorporating this specific amidine and exploring their dynamic behavior in response to CO2.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research on N'-(4-Aminophenyl)-N,N-dimethylacetamidine should prioritize the development of novel synthetic routes that exhibit high atom economy and adhere to the principles of green chemistry. nih.gov

Current methods for synthesizing N-aryl amidines often involve multi-step procedures that may utilize stoichiometric reagents and generate significant waste. researchgate.net Alternative strategies that are more environmentally benign and efficient are highly desirable. Recent advancements in catalysis offer promising avenues. For instance, the use of iron-substituted polyoxometalate catalysts has shown success in atom-economic amide synthesis, a reaction class closely related to amidine formation. rsc.org Research could explore the adaptability of such catalytic systems for the direct synthesis of this compound.

Furthermore, direct amidation reactions using greener solvents and enzymatic catalysts are gaining traction for the synthesis of aromatic amides and could be investigated for amidine synthesis. acs.org An exploration into ruthenium-catalyzed redox-neutral synthesis from alcohols and nitriles, which offers complete atom economy, could also provide a novel and sustainable route to this class of compounds. acs.org

Table 1: Potential Green Synthetic Approaches for this compound

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |

| Catalytic Amidation | Iron-substituted polyoxometalates | High atom economy, use of inexpensive and abundant metal. rsc.org |

| Enzymatic Synthesis | Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild reaction conditions, use of green solvents. acs.org |

| Redox-Neutral Synthesis | NHC-based Ruthenium hydride catalyst | Complete atom economy, no byproducts. acs.org |

| Multicomponent Reaction | Copper or Silver catalysts | High efficiency, operational simplicity. rsc.org |

| Base-Activated Amine Addition | Strong base (e.g., n-BuLi) | Access to a wide range of N-substituted aryl amidines. nih.govcore.ac.uk |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The amidine functional group is a versatile synthon in organic chemistry, known for its participation in various chemical transformations, particularly in the synthesis of heterocyclic compounds. acs.org The reactivity of this compound, particularly the interplay between the amidine moiety and the 4-aminophenyl group, remains largely unexplored.

Future research should investigate the participation of this compound in cycloaddition reactions. For example, [3+2] cycloaddition reactions of N-silyl enamines with activated acyl azides have been shown to produce cyclic N-acyl amidines, a transformation that could potentially be adapted for this compound to generate novel heterocyclic structures. nih.govmdpi.com The reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and 1,3,5-triazines, respectively, also presents an interesting avenue for exploration. nih.gov

The primary amino group on the phenyl ring offers a site for further functionalization, which could lead to the synthesis of a diverse library of derivatives with unique properties. The intramolecular cyclization of N-aryl amides to form oxindoles suggests that similar intramolecular reactions could be designed for derivatives of this compound. rsc.org

Investigating the regioselective reactions of the amidine and amine functionalities is crucial. For instance, understanding the conditions for selective N-arylation of the amidine versus the aniline (B41778) nitrogen would be of significant synthetic value. capes.gov.br

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the structural, electronic, and reactive properties of molecules, thereby guiding experimental efforts. nih.gov For this compound, advanced computational modeling can provide valuable insights into its fundamental properties and potential applications.

DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles of the compound. Frontier molecular orbital analysis (HOMO-LUMO) can elucidate its electronic properties, reactivity, and kinetic stability. nih.gov Such studies have been performed on related substituted phenylacetamide derivatives, providing a framework for similar investigations on this compound. nih.gov

Natural Bond Orbital (NBO) analysis can be used to understand intramolecular charge transfer and hyperconjugative interactions, which are crucial for determining the molecule's stability and reactivity. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectra, providing a theoretical basis for its spectroscopic characterization. researchgate.net

Computational studies can also explore the effect of substituents on the phenyl ring on the electronic and structural properties of the amidine group. This could aid in the rational design of new derivatives with tailored properties for specific applications.

Table 2: Proposed DFT and Computational Studies for this compound

| Computational Method | Property to be Investigated | Potential Insights |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Molecular geometry, vibrational frequencies | Optimized structure, theoretical IR and Raman spectra. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap | Chemical reactivity, kinetic stability, charge transfer properties. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions, charge distribution | Stabilization energies, hyperconjugative interactions. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, absorption spectra | Theoretical UV-Vis spectrum for comparison with experimental data. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites | Prediction of reactive sites for chemical reactions. |

Expansion of Applications in Emerging Chemical Technologies Beyond Current Scope

While this compound is primarily known as a drug metabolite, its structural features suggest potential applications in other areas of chemical technology. The presence of an aromatic amine and an amidine group makes it an interesting candidate for materials science and polymer chemistry.

Aromatic amides are used in the synthesis of high-performance polymers like polyamides and polyimides. nih.gov The difunctional nature of this compound (with the primary amine and the potential for the amidine to participate in polymerization) could be exploited to create novel polymers with unique properties. For instance, N-(4-Aminophenyl)maleimide is a monomer used in polymer synthesis, highlighting the utility of the aminophenyl moiety. tcichemicals.com

The amidine group is also known to participate in self-assembly through hydrogen bonding, which is a key principle in supramolecular chemistry and the design of functional materials. The electronic properties of N-aryl amidines could also be of interest for applications in organic electronics. The introduction of an aryl group at a nitrogen atom of amidines can modulate their basic and electronic properties. tcichemicals.com

Furthermore, the ability of aromatic amidines to act as inhibitors of serine proteases suggests that derivatives of this compound could be explored for therapeutic applications beyond its role as a metabolite. sigmaaldrich.com The development of novel derivatives and their screening for various biological activities represents a significant area for future research.

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine to minimize unwanted byproducts?

Answer:

Synthetic optimization should focus on controlling reaction conditions (e.g., temperature, stoichiometry) and selecting appropriate catalysts. Evidence from analogous amidine derivatives (e.g., α-phenoxy-N,N-dimethylacetamidine) indicates that bridged ion intermediates may form during reactions with electrophilic agents like DNP (dinitrophenyl), leading to unexpected products . To mitigate this, use kinetic studies (e.g., time-resolved NMR or HPLC) to monitor intermediate formation and adjust reactant ratios. Quantum chemical methods (e.g., DFT calculations) can predict reaction pathways and transition states, aiding in the identification of optimal conditions to suppress side reactions .

Basic Question: How can the structural and electronic properties of this compound be characterized experimentally?

Answer:

Key methods include:

- Spectroscopic Analysis: UV-Vis spectroscopy (λmax ~255 nm for related acetamidine derivatives) to assess electronic transitions .

- Thermodynamic Studies: Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- Dipole Moment Calculations: Use gas-phase electron diffraction or computational tools (e.g., Gaussian software) to map charge distribution, critical for understanding reactivity .

- X-ray Crystallography: Resolve crystal structures to confirm bond lengths and angles, particularly for the amidine and aminophenyl moieties .

Advanced Question: How do quantum chemical methods enhance the interpretation of this compound's optical and electrochemical properties?

Answer:

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption spectra and redox potentials. For example, studies on N-substituted maleimides show that electron-withdrawing groups on the phenyl ring lower LUMO energies, increasing electrochemical activity . Apply similar workflows to correlate computed parameters (e.g., polarizability, hyperconjugation effects) with experimental data from cyclic voltammetry or spectroelectrochemistry.

Advanced Question: What strategies resolve contradictions in reaction outcomes involving this compound, such as unexpected bridged ion formation?

Answer:

Contradictions arise from competing reaction pathways. For instance, reactions with dibenzyl ketone may yield bridged ions (e.g., 3b instead of 3a) due to steric hindrance or solvent effects . To address this:

- Conduct mechanistic studies using isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.

- Compare kinetic data under varying solvents (polar vs. nonpolar) to identify stabilizing interactions for intermediates.

- Validate hypotheses with computational modeling (e.g., transition state analysis) .

Basic Question: What purity standards and analytical techniques are critical for validating this compound in research settings?

Answer:

- Purity Criteria: ≥98% purity by HPLC or GC-MS, with a distilling range of 164.5–167.5°C for related amidines .

- Chromatographic Methods: Reverse-phase HPLC with UV detection (λ = 254 nm) to separate and quantify impurities.

- Elemental Analysis: Confirm empirical formula (e.g., C14H14N2O3S for analogous acetamides) .

Advanced Question: How can researchers predict the biological activity of this compound derivatives using structure-activity relationships (SAR)?

Answer:

- Pharmacophore Modeling: Map key functional groups (e.g., aminophenyl for hydrogen bonding, dimethylacetamidine for lipophilicity) using software like Schrödinger.

- Enzyme Inhibition Assays: Test derivatives against targets like DNA methyltransferases or kinases, inspired by studies on structurally related N-alkyl/aryl-pyrrolidinones .

- SAR Databases: Cross-reference with analogs (e.g., N-acetyldapsone ) to identify trends in antifungal or antiproliferative activity.

Advanced Question: What are the challenges in synthesizing enantiomerically pure this compound derivatives?

Answer:

Chirality challenges stem from the amidine group’s planar geometry and potential racemization. Strategies include:

- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions.

- Chiral Resolution: Employ diastereomeric salt formation with resolving agents like tartaric acid.

- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., enzymes) with enantioselective steps .

Basic Question: How should researchers handle stability and storage of this compound to ensure reproducibility?

Answer:

- Storage Conditions: -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Stability Monitoring: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC checks.

- Solvent Selection: Use anhydrous DMF or DMSO for stock solutions to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.